

# Application Notes and Protocols for Photocatalyst-Free Acylation Using Benzothiazoline

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## Compound of Interest

Compound Name: *Benzothiazoline*

Cat. No.: *B1199338*

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This document provides detailed application notes and protocols for a novel, photocatalyst-free acylation method utilizing the direct photoexcitation of **benzothiazoline** derivatives. This approach offers a mild and efficient pathway for the generation of acyl radicals and their subsequent use in carbon-carbon bond formation, a critical transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.

## Overview

Traditional acylation reactions often rely on stoichiometric activating agents or transition-metal catalysts. This protocol describes a visible-light-mediated, photocatalyst-free alternative that leverages the inherent photochemical properties of C(2)-acyl substituted **benzothiazolines**. Upon irradiation with blue light, these compounds generate acyl radicals that can be trapped by various substrates, such as quinoxalin-2-ones, to yield acylated products.<sup>[1][2]</sup> The addition of an electron mediator like acetoxymethylacetate (BI-OAc) can significantly enhance the reaction efficiency.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of C(2)-Acyl Substituted Benzothiazolines

This procedure outlines the general synthesis of the **benzothiazoline** precursors.

#### Materials:

- Appropriate  $\alpha$ -diketone (e.g., 1,2-diphenylethanedione for benzoyl substitution)
- 2-Aminothiophenol
- Methanol
- Ethanol
- Diethyl ether

#### Procedure:

- Dissolve the  $\alpha$ -diketone (1.0 equiv., e.g., 50.0 mmol) in boiling methanol (e.g., 80 mL).<sup>[1]</sup>
- While stirring, add 2-aminothiophenol (1.2 equiv., e.g., 60.0 mmol) dropwise to the solution.  
<sup>[1]</sup>
- Heat the reaction mixture at 80 °C for 3 hours.<sup>[1]</sup>
- Cool the mixture to room temperature. A yellow precipitate should form.
- Filter the precipitate and wash it with diethyl ether.<sup>[1]</sup>
- Recrystallize the crude product from ethanol to afford the purified **benzothiazoline**.<sup>[1]</sup>

## Photocatalyst-Free Acylation of Quinoxalin-2(1H)-ones

This protocol details the visible-light-induced acylation of quinoxalin-2(1H)-ones using a synthesized **benzothiazoline** derivative.

#### Materials:

- C(2)-acyl substituted **benzothiazoline** (e.g., 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole)
- Substituted quinoxalin-2(1H)-one

- Acetoxybenziodoxole (BI-OAc)
- Chloroform (CHCl<sub>3</sub>), anhydrous
- Nitrogen gas (N<sub>2</sub>)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

#### Equipment:

- Flame-dried Schlenk tube with a magnetic stir bar
- 24W blue LED lamp ( $\lambda = 420\text{-}430\text{ nm}$ )

#### Procedure:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add the C(2)-acyl substituted **benzothiazoline** (1.2 equiv., 0.24 mmol), the quinoxalin-2(1H)-one substrate (1.0 equiv., 0.2 mmol), and BI-OAc (1.2 equiv., 0.24 mmol).<sup>[1]</sup>
- Add 2.0 mL of anhydrous chloroform to the Schlenk tube.<sup>[1]</sup>
- Stir the reaction mixture under irradiation from a 24W blue LED lamp at room temperature for 4 hours.<sup>[1]</sup>
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer three times with a saturated solution of sodium bicarbonate.<sup>[1]</sup>
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl quinoxalin-2(1H)-one.

## Data Presentation

The following tables summarize the quantitative data for the photocatalyst-free acylation of various substituted quinoxalin-2(1H)-ones with 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole.

Table 1: Optimization of Reaction Conditions

Entry	Deviation from Standard Protocol	Yield (%)
1	No BI-OAc	38 <sup>[1]</sup>
2	Standard Protocol	90 <sup>[1]</sup>
3	No light	No reaction <sup>[1]</sup>

Table 2: Substrate Scope of Substituted Quinoxalin-2(1H)-ones

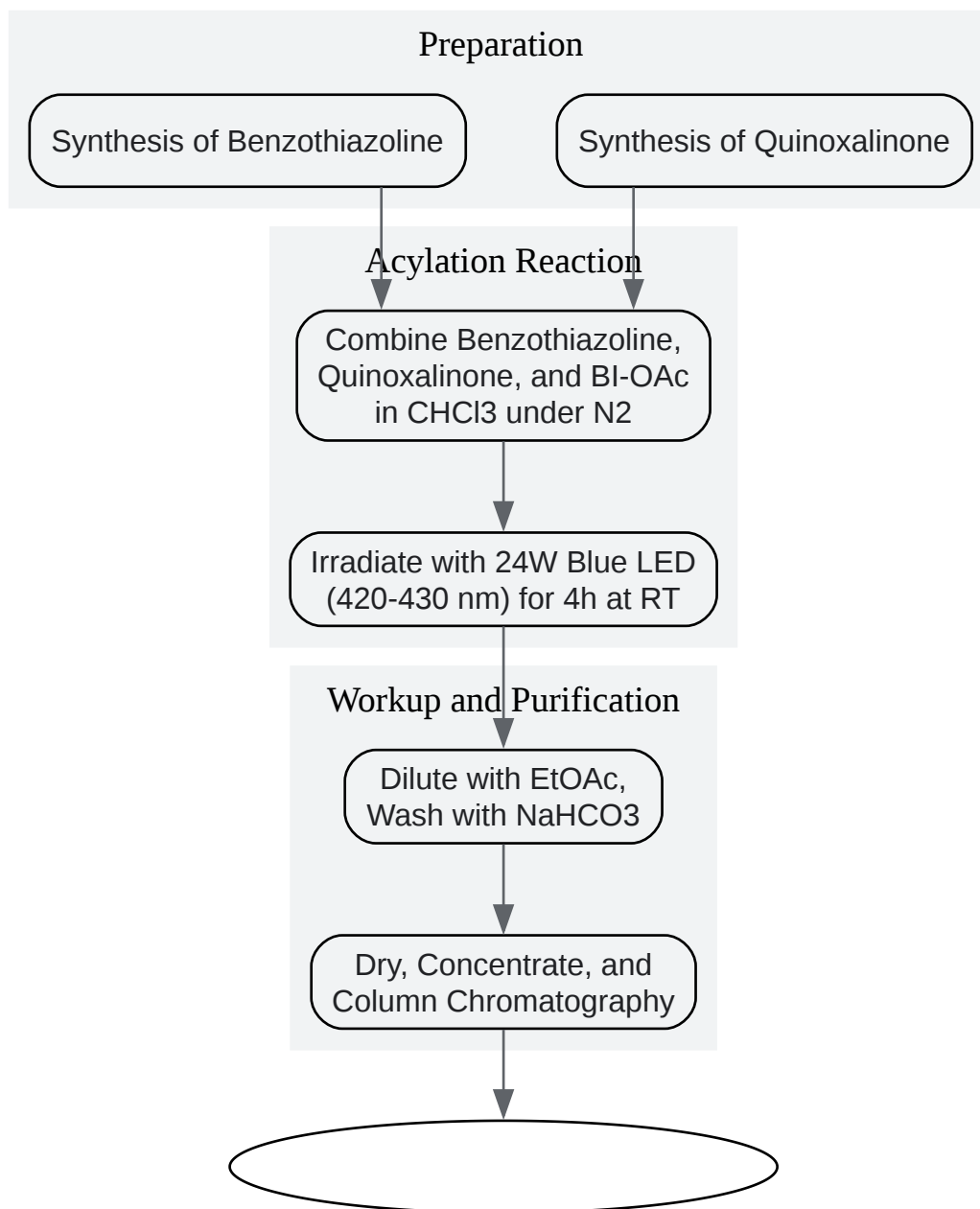
Product	Substituent on Quinoxalinone	Yield (%)
3ab	6-F	84
3ac	6-Cl	75
3ad	6-Me	61
3ae	N-allyl	78
3af	N-propargyl	72
3ag	N-(2-hydroxyethyl)	65
3ah	N-(3-bromopropyl)	81
3ai	N-(2-(methoxycarbonyl)ethyl)	76
3aj	N-(2-oxopropyl)	68
3ak	N-H	41

Reaction conditions: 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole (0.24 mmol), quinoxalin-2(1H)-one (0.2 mmol), and BI-OAc (0.24 mmol) in CHCl<sub>3</sub> (2.0 mL) irradiated by a

24W blue LED at room temperature for 4-7 hours under a nitrogen atmosphere. Yields are for the isolated product.[1]

## Visualizations

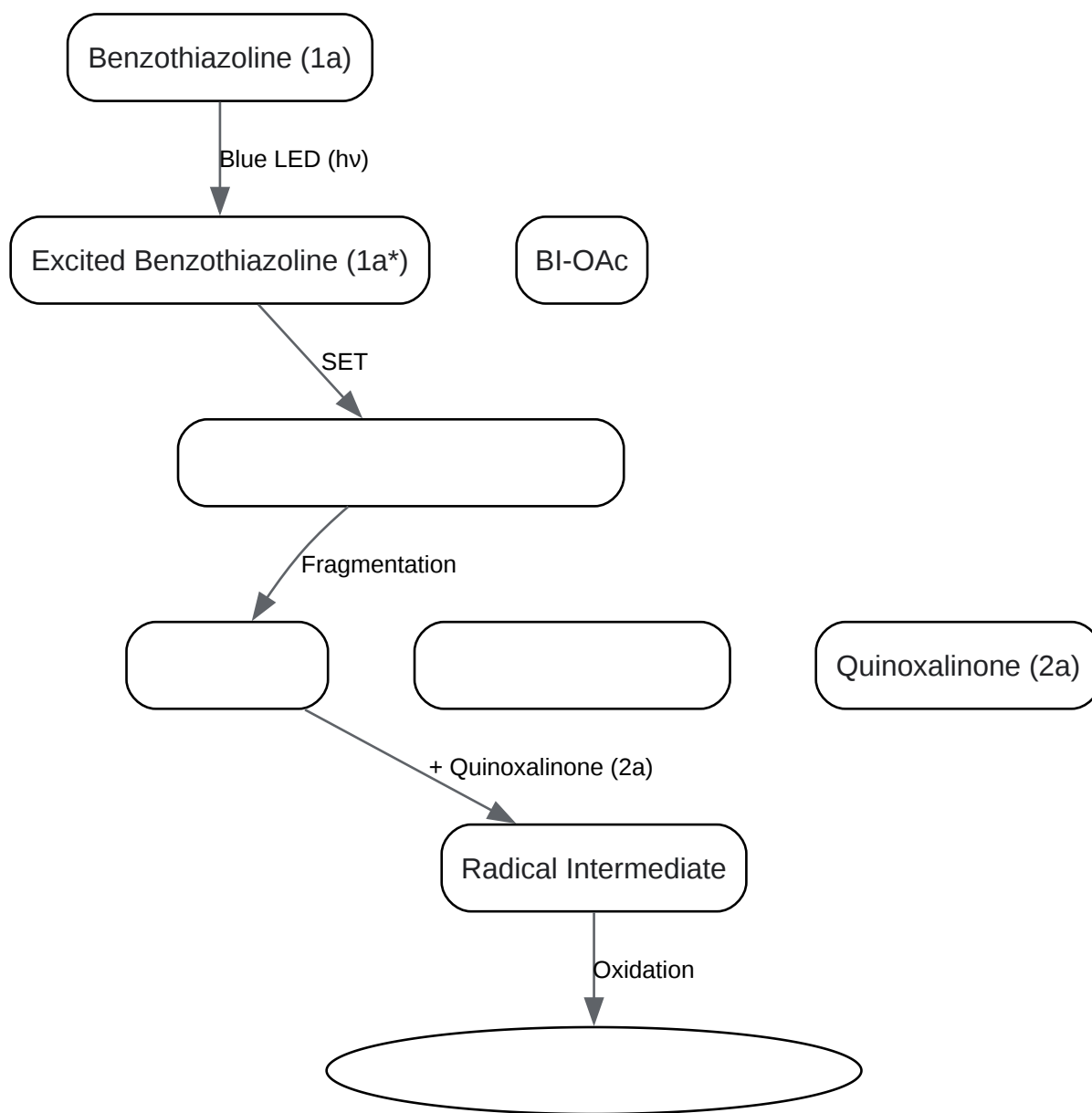
### Experimental Workflow



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Caption: Workflow for photocatalyst-free acylation.

## Proposed Signaling Pathway (Reaction Mechanism)



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Caption: Proposed mechanism for acylation.

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## References

- 1. mdpi.com [mdpi.com]
- 2. Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles [pubmed.ncbi.nlm.nih.gov]
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